

# validation of a new analytical method for thiourea detection in water samples

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## Compound of Interest

|                |  |
|----------------|--|
| Compound Name: | 1,1-Bis[4-(dimethylamino)phenyl]thiourea |
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## A Comparative Guide to Analytical Methods for Thiourea Detection in Water

Thiourea, a compound with significant applications in industries ranging from agriculture to manufacturing, is also recognized as a potential environmental contaminant and carcinogen.[\[1\]](#) [\[2\]](#)[\[3\]](#) Its presence in water sources necessitates sensitive and reliable detection methods. This guide provides a comparative overview of common analytical techniques for the determination of thiourea in water samples, tailored for researchers, scientists, and drug development professionals.

## Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for thiourea detection hinges on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the performance of various techniques based on experimental data from recent studies.

| Method Type                             | Specific Technique                  | Limit of Detection (LOD)  | Linear Range                                       | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
|---|-------------------------------------|---------------------------|--|--------------|---------------------------------------|-----------|
| Spectrophotometry                       | Catalytic Kinetic Spectrophotometry | 0.020 µg/mL               | 0.10 - 6.0 µg/mL                                   | -            | 1.1 - 2.3                             | [4]       |
| Colorimetric (Gold Nanoparticles)       |                                     | 2.14 nM                   | 5 - 350 nM   | -            | -                                     | [1][5]    |
| Colorimetric (Peroxidase-like activity) |                                     | 9.57 nmol L <sup>-1</sup> | 10 nmol L <sup>-1</sup> to 10 µmol L <sup>-1</sup> | -            | -                                     | [6]       |
| Chromatography                          | HPLC-UV                             | 2 µg/L                    | -  | -            | -                                     | [7][8]    |
| HPLC-UV                                 |                                     | 50 µg/L                   | 50 - 1000 µg/L                                     | -            | -                                     | [3]       |
| UPLC-PDA                                |                                     | -                         | -  | -            | -                                     |           |
| Electrochemical                         | Pulse Voltammetry (DPV)             | 23.03 ± 1.15 µM           | 0.15 - 1.20 mM                                     | -            | -                                     | [9][10]   |
| Cathodic Stripping Voltammetry (CSV)    |                                     | µg/L range                | -  | -            | -                                     | [11]      |
| Amperometry (ZnS-)                      |                                     | 8.5 nM                    | -  | -            | -                                     | [12]      |

based  
sensor)

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Voltammetry (Copper Oxide-  
Copper Electrode)

|   |          |    |     |      |
|---|----------|----|-----|------|
| - | 1 - 7 mM | 97 | 3.5 | [13] |
|---|----------|----|-----|------|

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Voltammetry (Ag Nanoparticles GCE)

|   |   |              |     |      |
|---|---|--------------|-----|------|
| - | - | 98.4 - 103.5 | 2.2 | [13] |
|---|---|--------------|-----|------|

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## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are protocols for three distinct and widely used techniques.

### 1. Spectrophotometric Method: Catalytic-Kinetic Determination

This method is based on the inhibitory effect of thiourea on the rate of a chemical reaction, which is monitored spectrophotometrically.[4]

- Reagents:
  - Standard thiourea stock solution
  - Sulfuric acid ( $H_2SO_4$ )
  - Meta Cresol Purple (MCP) indicator
  - Potassium bromate ( $KBrO_3$ )
  - Potassium bromide (KBr)
  - All solutions prepared in ultrapure water.
- Instrumentation:

- UV-Vis Spectrophotometer with a thermostated cell holder.
- Procedure:
  - Transfer appropriate volumes of sulfuric acid, MCP, and KBr solutions into the spectrophotometer cell.
  - Add the sample solution containing thiourea.
  - Initiate the reaction by adding the  $\text{KBrO}_3$  solution.
  - Monitor the change in absorbance at a specific wavelength (e.g., 525 nm) over time.[\[4\]](#)
  - The induction period, which is the time taken for the absorbance to start changing, is directly proportional to the thiourea concentration.
  - A calibration curve is constructed by plotting the induction period against known thiourea concentrations.

## 2. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust technique for the separation and quantification of thiourea in complex matrices.[\[7\]](#)[\[8\]](#)

- Instrumentation:
  - HPLC system equipped with a UV detector.
  - C18 analytical column.
- Chromatographic Conditions:
  - Mobile Phase: Doubly distilled water.[\[7\]](#)
  - Flow Rate: Typically 1.0 mL/min.
  - Detection Wavelength: 236 nm.[\[7\]](#)[\[8\]](#)
  - Injection Volume: 10-50  $\mu\text{L}$ .[\[7\]](#)

- Column Temperature: Ambient.
- Procedure:
  - Prepare a stock solution of thiourea and create a series of calibration standards by dilution.
  - Filter all samples and standards through a 0.45 µm syringe filter before injection.
  - Inject the standards and samples into the HPLC system.
  - Identify the thiourea peak based on its retention time (approximately 1.35 min under these conditions).[7]
  - Quantify the thiourea concentration by comparing the peak area of the sample to the calibration curve.

### 3. Electrochemical Method: Differential Pulse Voltammetry (DPV)

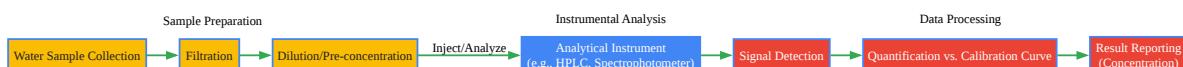
Electrochemical sensors offer high sensitivity and are suitable for in-field analysis. This protocol describes the use of a modified glassy carbon electrode (GCE).[9][10]

- Reagents:
  - Phosphate buffer solution (pH 7.0).
  - Thiourea standard solutions.
  - Materials for electrode modification (e.g., CuO/ZnO nanospikes and Nafion).[9]
- Instrumentation:
  - Potentiostat/Galvanostat with a three-electrode cell (working, reference, and counter electrodes).
  - Modified Glassy Carbon Electrode (GCE) as the working electrode.
- Procedure:

- Prepare the modified GCE according to the specific modification protocol.
- Place the three electrodes in an electrochemical cell containing the phosphate buffer solution.
- Add a known volume of the thiourea sample to the cell.
- Record the differential pulse voltammogram over a defined potential range.
- The peak current in the voltammogram is proportional to the concentration of thiourea.
- A calibration curve is generated by plotting the peak current against a series of standard thiourea concentrations.

## Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the detection of thiourea in a water sample using an instrumental analytical method.



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Caption: Generalized workflow for thiourea analysis in water samples.

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